molecular formula C21H20N2O4S B2707195 Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate CAS No. 391866-81-2

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2707195
CAS No.: 391866-81-2
M. Wt: 396.46
InChI Key: QSWOCJUTQVWHCG-UHFFFAOYSA-N
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Description

Historical Development of Ureido-Thiophene Chemistry

The evolution of ureido-thiophene chemistry originates from Viktor Meyer's 1882 isolation of thiophene as a benzene contaminant, which revealed the heterocycle's aromatic stability comparable to benzene. Early 20th-century studies focused on thiophene's electrophilic substitution patterns, laying groundwork for functionalization strategies. The integration of urea motifs into thiophene systems emerged in the 1990s, driven by pharmaceutical needs for hydrogen-bond-rich scaffolds. A pivotal 2013 study demonstrated that ureido-thiophene esters undergo divergent reactivity under basic conditions—hindered systems yield carboxylic acids, while unhindered analogs cyclize into thienopyrimidinediones. This reactivity dichotomy directly informs contemporary synthesis of Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate, where steric protection of the ureido group prevents cyclization during ester hydrolysis.

Key synthetic milestones include:

  • Paal-Knorr Thiophene Synthesis (1885): Enabled reliable thiophene ring formation from 1,4-diketones
  • Gewald Reaction (1965): Introduced aminothiophene carboxylate precursors critical for modern derivatives
  • Volhard–Erdmann Cyclization (2000s): Facilitated functionalization of thiophene β-positions

Significance in Heterocyclic Chemistry

The compound's architecture exemplifies three principles of heterocyclic design:

  • Aromatic Stabilization : The thiophene core maintains aromatic sextet stability (6π electrons) while permitting regioselective substitution at C-2 and C-5 positions. X-ray crystallography confirms planarity (torsion angle <5°) between the thiophene and pendant phenyl groups, enhancing conjugation.

  • Ureido Group Dynamics : The 3-(4-methoxyphenyl)ureido moiety introduces:

    • Two NH hydrogen bond donors (δ~H~ 8.2-9.4 ppm in DMSO-d~6~)
    • Conformational flexibility (rotation barrier ~15 kcal/mol) enabling adaptive target binding
    • Electron-donating methoxy group (σ~para~ = -0.27) that modulates urea's H-bond acidity
  • Ester Reactivity : The ethyl carboxylate at C-2 serves as both a protecting group (hydrolyzes to carboxylic acid under basic conditions) and a steric director for subsequent functionalization.

Comparative electronic effects are quantified below:

Substituent Hammett σ Value LogP Contribution
Thiophene-S -0.61 +0.45
4-Methoxyphenyl-OCH~3~ -0.27 +0.62
Ureido-NH +0.12 -1.10

Position within Thiophene-Based Medicinal Chemistry

This compound occupies a strategic niche in kinase inhibitor development. Structural analogs demonstrate:

  • Dual EGFR/VEGFR-2 Inhibition : Derivative 6q shows IC~50~ = 46.6 nM (EGFR) and 11.3 nM (VEGFR-2), surpassing Erlotinib and Sorafenib in parallel assays.
  • Cytotoxicity Profile : Against HepG2 cells, lead compounds exhibit IC~50~ values <5 μM via mitochondrial apoptosis pathways.
  • Binding Mode : Docking studies reveal the ureido NH forms bidentate H-bonds with kinase hinge regions (Backbone: Cys773 (EGFR) and Asp1046 (VEGFR-2)), while the methoxyphenyl group occupies hydrophobic pockets.

Structure-activity relationship (SAR) trends:

  • C-5 Phenyl Group : Enhances π-stacking with Phe832 (EGFR) (ΔG~binding~ = -2.4 kcal/mol vs. H-substituted)
  • 4-OCH~3~ Position : Optimal for solubility (cLogP = 3.1) without sacrificing membrane permeability
  • Ester vs. Acid : Ethyl ester improves oral bioavailability (F = 67% in rats) versus carboxylic acid analogs

Research Trajectory and Current Focus Areas

Three frontiers dominate current research:

  • Dual-Target Kinase Inhibitors :

    • Rational design of analogs inhibiting EGFR/VEGFR-2/PI3K triple axes
    • Combination index (CI) studies showing synergism (CI = 0.3-0.7) in NSCLC models
  • Synthetic Methodology :

    • Flow chemistry approaches achieving 82% yield in telescoped 3-step synthesis
    • Photoredox-catalyzed C-H functionalization for late-stage diversification
  • Computational Advancements :

    • Machine learning models (Random Forest, R^2^ = 0.89) predicting inhibitory activity from 2D descriptors
    • QM/MM simulations mapping urea group's protonation states during kinase binding

Emerging applications in materials science exploit the compound's:

  • Liquid crystalline behavior (Clearing point = 148°C) due to rigid core
  • Charge transport properties (μ~h~ = 0.12 cm²/V·s) in organic thin-film transistors

Properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-20(24)19-17(13-18(28-19)14-7-5-4-6-8-14)23-21(25)22-15-9-11-16(26-2)12-10-15/h4-13H,3H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWOCJUTQVWHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the phenyl and methoxyphenyl carbamoylamino groups. The final step usually involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Efficiency : Thiazole-based ureido derivatives (e.g., 10d–10f) exhibit higher yields (>89%) compared to thiophene analogs, likely due to thiazole’s inherent stability .
  • Electronic Effects : Methoxy groups (electron-donating) in the target compound may improve solubility but reduce metabolic stability relative to CF₃ or Cl substituents .
  • Biological Relevance : Ureido groups are critical for hydrogen-bonding interactions in enzyme inhibition, whereas chloroacetamido groups enable covalent binding—a trade-off between reversible and irreversible activity .

Biological Activity

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate is a compound belonging to the class of substituted ureidothiophenes, which have garnered attention for their potential biological activities, particularly as inhibitors of energy-coupling factor (ECF) transporters. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring, a ureido group, and an ethyl carboxylate moiety. The synthesis typically involves multiple steps starting from commercially available precursors. A common synthetic route includes:

  • Formation of Thiophene Core : Utilizing Vilsmeier-Haack reaction to create β-chloro-cinnamonitrile.
  • Cyclization : Reacting with methylthioglycolate to form the thiophene derivative.
  • Ureido Formation : Introducing the ureido group through reaction with appropriate amines.

This multi-step synthesis allows for the incorporation of various substituents, enabling structure-activity relationship (SAR) studies that are crucial for optimizing biological activity.

Antibacterial Properties

Recent studies have shown that compounds from the ureidothiophene class exhibit significant antibacterial activity against Gram-positive pathogens. Specifically, this compound has demonstrated potent inhibition against penicillin-resistant strains of Streptococcus pneumoniae at concentrations as low as 0.5 μM, indicating its potential as a novel antibacterial agent .

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting ECF transporters involved in folate uptake. This inhibition disrupts essential metabolic pathways in bacteria, leading to reduced growth and viability . The selectivity for ECF transporters also suggests a lower likelihood of cross-resistance with existing antibiotics.

Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate how modifications to the compound's structure influence its biological activity. Key findings include:

  • Substituent Variations : Altering the phenyl groups or modifying the ureido linkage significantly impacted the potency against bacterial strains.
  • Cytotoxicity Assessments : The most active derivatives exhibited mild cytotoxicity in human cell lines, suggesting a favorable therapeutic index .

Clinical Relevance

In vitro studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively without severe cytotoxic effects on human cells. This positions this compound as a promising candidate for further development in clinical settings .

Data Table: Biological Activity Overview

Activity TypeTarget OrganismIC50 (μM)Notes
AntibacterialStreptococcus pneumoniae0.5Effective against penicillin-resistant strains
CytotoxicityHuman cell lines>10Mild cytotoxic effects observed

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